2-(2-METHOXY-4-{[(Z)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
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Overview
Description
2-(2-METHOXY-4-{[(Z)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with a molecular formula of C23H21N5O6 This compound is notable for its unique structure, which includes a methoxy group, a pyridylcarbonyl hydrazono group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXY-4-{[(Z)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXY-4-{[(Z)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and nucleophiles (NaOCH3, KOtBu). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 2-(2-METHOXY-4-{[(Z)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: This is an isomer of the compound , differing only in the configuration of the hydrazono group.
2-(2-METHOXY-4-{[(3-PYRIDINYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)-N-(2-METHYL-5-NITROPHENYL)ACETAMIDE: This compound has a similar core structure but includes additional functional groups that may alter its chemical properties and applications.
Uniqueness
The uniqueness of 2-(2-METHOXY-4-{[(Z)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE lies in its specific configuration and the presence of the methoxy and pyridylcarbonyl hydrazono groups.
Properties
IUPAC Name |
N-[(Z)-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-14-7-11(4-5-13(14)24-10-15(17)21)8-19-20-16(22)12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H2,17,21)(H,20,22)/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALANLFFNNANBF-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=CC=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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